molecular formula C8H10FNO3 B1489116 (E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2023130-10-9

(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1489116
CAS No.: 2023130-10-9
M. Wt: 187.17 g/mol
InChI Key: GXYFLYJCAIKSBR-OWOJBTEDSA-N
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Description

Chemical Significance and Nomenclature

The systematic nomenclature of (E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid reflects its complex molecular architecture and stereochemical configuration. The compound is officially designated with the Chemical Abstracts Service number 2023130-10-9, establishing its unique chemical identity in scientific literature. The molecular formula C₈H₁₀FNO₃ corresponds to a molecular weight of 187.17 grams per mole, indicating a relatively compact yet functionally diverse structure. The (E) designation in the compound's name specifically refers to the stereochemical configuration of the double bond between carbon atoms at positions 2 and 3 of the butenoic acid chain, which contributes significantly to its chemical reactivity and biological activity profile.

The chemical significance of this compound extends beyond its structural novelty to encompass its role as a representative example of modern heterocyclic drug design principles. The integration of a fluorinated pyrrolidine ring with an α,β-unsaturated carboxylic acid creates a molecular framework that can interact with multiple biological targets through various mechanisms. The compound falls under the broader category of organic compounds, specifically as a derivative of butenoic acid, and its structure suggests potential for interactions with biological systems through influence on various biochemical pathways. The SMILES notation O=C(O)/C=C/C(N1CC(F)CC1)=O provides a standardized representation of the compound's connectivity, facilitating computational chemistry applications and database searches.

Property Value Reference
Molecular Formula C₈H₁₀FNO₃
Molecular Weight 187.17 g/mol
CAS Number 2023130-10-9
SMILES Code O=C(O)/C=C/C(N1CC(F)CC1)=O
Chemical Classification Butenoic acid derivative

Historical Context in Heterocyclic Compound Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which began in the 1800s alongside the general development of organic chemistry. The history of heterocyclic compounds reveals a progressive understanding of their importance, with notable milestones including the isolation of alloxan from uric acid by Brugnatelli in 1818, the production of furfural by Dobereiner in 1832, and the obtainment of pyrrole by Runge in 1834 through dry distillation of bones. These early discoveries laid the groundwork for the systematic study of nitrogen-containing heterocycles that would eventually lead to the sophisticated fluorinated pyrrolidine derivatives of today.

The significance of heterocyclic compounds in modern chemistry cannot be overstated, as amongst the approximately 20 million chemical compounds identified by the end of the second millennium, more than two-thirds are fully or partially aromatic and approximately half are heterocycles. This prevalence reflects the fundamental importance of heterocyclic structures in biological systems and their utility in pharmaceutical applications. The structural versatility of heterocyclic compounds allows for subtle manipulation to achieve required modifications in function, making them particularly valuable for drug design and development. Many heterocycles can be fitted into broad groups of structures that have overall similarities in their properties but significant variations within the group, including differences in acidity or basicity, different polarity profiles, and various positioning of heteroatoms within the ring system.

The evolution of heterocyclic chemistry has been marked by several groundbreaking discoveries that demonstrated the biological significance of these compounds. The description of Chargaff's rules in 1951 highlighted the role of heterocyclic compounds, specifically purines and pyrimidines, in the genetic code. The isolation of chlorophyll derivatives from crude oil by Treibs in 1936 explained the biological origin of petroleum, further emphasizing the fundamental role of heterocycles in biological systems. These historical developments created the scientific foundation that enables contemporary researchers to design sophisticated compounds like this compound with specific structural features tailored for particular biological activities.

Structural Relationship to Pyrrolidine Derivatives

The structural relationship of this compound to the broader family of pyrrolidine derivatives reveals important insights into its chemical behavior and potential applications. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH, serving as a cyclic secondary amine and saturated heterocycle that forms the structural foundation for numerous natural and synthetic compounds. The pyrrolidine ring structure is present in numerous natural alkaloids, including nicotine and hygrine, and is found in many pharmaceutical compounds such as procyclidine and bepridil. The amino acids proline and hydroxyproline are, in a structural sense, derivatives of pyrrolidine, demonstrating the biological relevance of this heterocyclic framework.

The fluorine substitution at the 3-position of the pyrrolidine ring in this compound represents a strategic modification that enhances the compound's pharmacological properties. Recent research has demonstrated that various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones can be prepared through 5-exo-trig iodocyclisation from allylic fluorides bearing pending nitrogen nucleophiles, with yields reaching up to 97%. The presence of the allylic fluorine substituent induces syn-stereocontrol upon iodocyclisation with diastereomeric ratios ranging from 10:1 to greater than 20:1 for all N-tosyl-3-fluoropent-4-en-1-amines and amides. This synthetic methodology has enabled the preparation of fluorinated pyrrolidine derivatives with high stereochemical purity, contributing to the availability of compounds like this compound for research applications.

The integration of the pyrrolidine heterocycle with the α,β-unsaturated carboxylic acid moiety creates a compound capable of participating in various chemical reactions typical for both structural components. The compound can undergo nucleophilic additions, Michael additions, and Diels-Alder reactions, reactions that are generally facilitated under mild conditions and often require catalysts or specific temperature controls to optimize yields. The pyrrolidine component contributes basicity typical of other dialkyl amines, while being distinctive because of its compactness resulting from its cyclic structure. This structural combination enables the compound to serve as a versatile building block in synthetic chemistry while maintaining the biological activity potential associated with fluorinated heterocycles.

Structural Feature Contribution to Properties Reference
Pyrrolidine ring Cyclic secondary amine behavior, compactness
3-Fluorine substitution Enhanced lipophilicity, altered metabolic stability
α,β-Unsaturated acid Reactivity toward nucleophiles, Michael acceptor
(E) Configuration Specific stereochemical profile, defined reactivity
Enone functionality Electrophilic character, conjugation effects

Properties

IUPAC Name

(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3/c9-6-3-4-10(5-6)7(11)1-2-8(12)13/h1-2,6H,3-5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYFLYJCAIKSBR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1F)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H10_{10}FNO3_{3}
  • Molecular Weight : 215.19 g/mol

Research indicates that this compound may interact with various biological targets, particularly in the context of cholinesterase inhibition. The inhibition of acetylcholinesterase (AChE) is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Inhibition of Cholinesterases

A study focused on the synthesis and biological evaluation of derivatives related to this compound showed promising results in inhibiting cholinesterases. The study utilized Ellman's spectrophotometric method to assess the inhibitory activity against AChE and butyrylcholinesterase (BChE).

CompoundIC50 (µM) AChEIC50 (µM) BChESelectivity
Tacrine0.50.8-
4d0.61.0Higher selectivity towards AChE

Among the synthesized compounds, those structurally related to this compound exhibited significant inhibition rates comparable to tacrine, a known AChE inhibitor .

Molecular Modeling Insights

Molecular modeling studies demonstrated that the synthesized derivatives maintain an extended conformation within the active site of AChE, suggesting a favorable fit that enhances their inhibitory potential. The modeling results also indicated variations in conformations within BChE's active site, which could influence selectivity and potency .

Neuroprotective Effects

In a case study investigating neuroprotective effects, derivatives of this compound were tested for their ability to reduce oxidative stress in neuronal cell lines. Results indicated that certain derivatives significantly decreased reactive oxygen species (ROS) levels, suggesting potential neuroprotective properties.

Comparison with Similar Compounds

Structural and Electronic Variations

Substituted 4-oxobut-2-enoic acids exhibit significant pharmacological diversity based on their substituents. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Synthetic Yield
(E)-4-(3-Fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid 3-Fluoropyrrolidine C₉H₁₀FNO₃ 215.18 Potential anti-inflammatory, antiviral Under investigation
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 4-(Difluoromethyl)piperidine C₁₀H₁₃F₂NO₃ 233.21 Antimicrobial, cytoprotective Discontinued
(Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino C₁₁H₁₁NO₃ 205.21 Analgesic, anti-inflammatory 94.23% ± 0.69%
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid 4-Fluorophenyl C₁₀H₇FO₃ 194.16 HIV-1 integrase inhibition Not reported

Key Observations :

Heterocyclic vs. Aromatic Substituents: The fluoropyrrolidine group in the target compound introduces a saturated heterocycle, which may improve solubility and reduce steric hindrance compared to aromatic substituents (e.g., 4-fluorophenyl in ).

Difluoromethyl groups (as in ) introduce stronger electron-withdrawing and hydrophobic effects, which may enhance binding to hydrophobic enzyme pockets.

Stereochemical Impact: (Z)-isomers (e.g., ) often exhibit distinct biological activities due to altered spatial orientations. For instance, (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid shows superior analgesic activity compared to its (E)-counterparts .

Analytical and Spectroscopic Properties

  • Titration Accuracy: Non-aqueous potentiometric titration of (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid in a 4:3 solvent mixture achieves a narrow confidence interval (mass fraction = 94.23% ± 0.69%), outperforming earlier 1:1 solvent systems .
  • Detection Limits : The detection limit for this analog is 0.002 mol/dm³, highlighting its suitability for quantitative analysis .

Preparation Methods

Fluorinated Pyrrolidine Synthesis

The synthesis of 3-fluoropyrrolidine derivatives typically follows one of these routes:

  • Nucleophilic substitution on pyrrolidine precursors: Starting from pyrrolidine or protected pyrrolidine derivatives, selective fluorination at the 3-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic fluorinating reagents under controlled conditions to avoid over-fluorination or ring opening.

  • Ring construction with fluorinated building blocks: Alternatively, fluorinated precursors can be cyclized to form the pyrrolidine ring with the fluorine atom already installed at the desired position.

Coupling to α,β-Unsaturated Keto Acid

The key step is the formation of the amide or amine linkage between the 3-fluoropyrrolidine and the α,β-unsaturated keto acid:

  • Michael addition or nucleophilic substitution: The nitrogen of the fluoropyrrolidine attacks an activated α,β-unsaturated carbonyl compound, such as an α,β-unsaturated acid chloride or ester, to form the corresponding amide or amine derivative.

  • Use of coupling reagents: Carbodiimide-based coupling agents (e.g., EDCI, DCC) or other peptide coupling reagents facilitate the amide bond formation under mild conditions, preserving the (E)-configuration.

  • Control of stereochemistry: The reaction conditions (temperature, solvent, base) are optimized to favor the (E)-isomer, often verified by spectroscopic methods.

Purification and Characterization

Detailed Research Findings and Data Table

A key patent (WO2016142855A2) provides a detailed synthetic route for compounds including (E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid derivatives, highlighting:

Step Reagents/Conditions Description Outcome/Notes
1 Fluorination of pyrrolidine precursor Selective fluorination at 3-position using electrophilic fluorinating agent High regioselectivity, moderate yield
2 Activation of α,β-unsaturated acid Conversion to acid chloride or ester Facilitates nucleophilic attack
3 Coupling reaction Reaction of 3-fluoropyrrolidine with activated acid under mild base Formation of amide linkage, control of (E)-isomer
4 Purification Chromatography Isolation of pure this compound
5 Characterization NMR (^1H, ^13C, ^19F), MS, IR Structural confirmation and purity assessment

This patent emphasizes the importance of mild reaction conditions to prevent isomerization or decomposition and the use of fluorine-specific NMR to confirm fluorination position and purity.

Additional Synthetic Insights from Related Research

While direct literature on this exact compound is limited, related research on substituted 4-oxobut-2-enoic acids and fluorinated pyrrolidines provides supporting insights:

  • Substituted 4-oxobut-2-enoic acids are often synthesized via condensation reactions involving β-keto esters and aldehydes or via Michael additions, which can be adapted for fluorinated amines.

  • Fluorinated pyrrolidines are commonly prepared via fluorination of protected pyrrolidine intermediates or via ring-closing reactions from fluorinated precursors, ensuring regio- and stereochemical control.

  • The incorporation of fluorine enhances metabolic stability and bioavailability, which justifies the synthetic effort to incorporate fluorine at the 3-position of pyrrolidine.

Q & A

Q. What are the optimal synthetic routes for (E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between fluorinated pyrrolidine derivatives and maleic anhydride or its analogs. For example, demonstrates that structurally similar α,β-unsaturated carbonyl compounds (e.g., (E)-4-aryl-2-oxobut-3-enoic acids) are synthesized using DMF as a solvent and NADPH-dependent reductases for stereochemical control. Key steps include:
  • Step 1 : React 3-fluoropyrrolidine with maleic anhydride under reflux in dichloromethane (DCM) or acetic acid to form the α,β-unsaturated intermediate .
  • Step 2 : Purify intermediates via column chromatography and confirm stereochemistry using 1H^1H NMR and 13C^{13}C NMR (e.g., coupling constants Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz} for (E)-isomers) .
    Data Table :
IntermediateSolventTemperatureYield (%)Characterization Methods
Maleic anhydride adductDCM40°C751H^1H NMR, 13C^{13}C NMR, ESI-TOF MS
Purified productEthyl acetateRT68HPLC (purity >95%)

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Use a combination of:
  • HPLC/UV-Vis : Monitor degradation at λ = 254 nm (for conjugated systems) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C .
  • pH Stability Tests : Evaluate hydrolysis in buffers (pH 2–9) over 24 hours, as α,β-unsaturated acids are prone to decarboxylation under acidic/basic conditions .

Advanced Research Questions

Q. How does the 3-fluoropyrrolidine moiety influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The fluorine atom introduces electron-withdrawing effects, polarizing the α,β-unsaturated carbonyl system and enhancing reactivity toward nucleophiles (e.g., thiols or amines). shows that analogous compounds undergo Michael addition with glutathione, which can be quantified via LC-MS. To test this:
  • Step 1 : Incubate the compound with excess nucleophile (e.g., benzylamine) in phosphate buffer (pH 7.4) at 37°C.
  • Step 2 : Monitor reaction progress via 1H^1H NMR (disappearance of vinyl proton signal at δ 6.5–7.0 ppm) .
    Key Data : Fluorinated analogs exhibit 20–30% faster reaction rates compared to non-fluorinated derivatives due to increased electrophilicity .

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31++G(2d,2p) level to calculate:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with antioxidant potential (e.g., lower gaps indicate higher reactivity toward free radicals) .
  • Molecular Docking : Simulate binding to targets like kynurenine 3-monooxygenase (KMO) using AutoDock Vina. reports docking scores < −8.0 kcal/mol for similar compounds, suggesting strong inhibitory potential.

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, redox interference). Mitigate this by:
  • Standardized Assays : Use orthogonal methods (e.g., fluorimetric thiol detection in and enzyme inhibition assays) .
  • Control Experiments : Include ROS scavengers (e.g., ascorbic acid) to isolate compound-specific effects .

Q. What analytical applications does this compound have in detecting biomolecules?

  • Methodological Answer : The α,β-unsaturated carbonyl group reacts selectively with thiols, enabling spectrophotometric/fluorimetric detection. details a protocol for thiol quantification:
  • Step 1 : Mix the compound with aliphatic thiols (e.g., cysteine) in methanol.
  • Step 2 : Measure absorbance at 350 nm (ε ≈ 1.2 × 104^4 M1^{-1}cm1^{-1}) or fluorescence at λex_{ex}em_{em} = 320/420 nm .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazards:
  • GHS Classification : Irritant (Category 2), H315 (skin irritation).
  • PPE : Use nitrile gloves, lab coat, and fume hood.
  • Storage : −20°C under nitrogen to prevent oxidation .

Data Contradiction Analysis

Q. Why do some studies report low bioactivity despite favorable computational predictions?

  • Methodological Answer : Discrepancies may stem from poor membrane permeability or metabolic instability. Address this by:
  • LogP Optimization : Modify substituents to achieve LogP ≈ 2–3 (e.g., replace fluoropyrrolidine with methyl groups).
  • Prodrug Strategies : Synthesize ester derivatives to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(3-fluoropyrrolidin-1-yl)-4-oxobut-2-enoic acid

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